molecular formula C11H14ClN B1592749 (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616202-81-4

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Katalognummer: B1592749
CAS-Nummer: 616202-81-4
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: XTTZERNUQAFMOF-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen heteroatoms. According to the Hantzsch-Widman nomenclature system, this compound belongs to the benzazepine family, which represents a fusion of a benzene ring with a seven-membered azepine ring.

The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a bicyclic system where a benzene ring is fused to a seven-membered nitrogen-containing ring. The systematic International Union of Pure and Applied Chemistry name for the racemic mixture is listed as 7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, though alternative numbering systems may yield 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine.

The molecular structure consists of eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, and one nitrogen atom, yielding the molecular formula C₁₁H₁₄ClN. The compound exhibits a molecular weight of 195.69 grams per mole, calculated through standard atomic mass summations. The structural framework represents a partially saturated heterocyclic system, where the seven-membered azepine ring maintains only partial unsaturation while the fused benzene ring retains its aromatic character.

Within the classification hierarchy of heterocyclic compounds, benzazepines occupy a specific position as seven-membered ring systems containing one nitrogen heteroatom. The fusion pattern with benzene creates a benzo[d]azepine system, where the [d] designation indicates the specific face of the azepine ring where benzene fusion occurs. This structural arrangement places the compound within the category of bicyclic heterocycles with mixed aromatic and non-aromatic ring systems.

The following table summarizes the systematic nomenclature data:

Property Value
Systematic Name 7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Alternative Name 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Molecular Formula C₁₁H₁₄ClN
Molecular Weight 195.69 g/mol
Ring System Bicyclic (benzene + azepine)
Heteroatom Nitrogen
Saturation Level Partially saturated

Synonyms and Registry Numbers (CAS 616201-80-0)

The compound this compound is registered under the Chemical Abstracts Service number 616201-80-0, which serves as the primary identifier for this specific chemical entity in chemical databases and regulatory systems. This registry number specifically corresponds to the racemic mixture or unspecified stereochemistry of the compound, though the individual enantiomers may have distinct registry numbers in specialized databases.

Multiple synonymous names exist for this compound across different chemical databases and nomenclature systems. The PubChem database lists several alternative names including 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, Lorcaserin A, and LorcaserinA. Additional systematic names include 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, which represents an alternative International Union of Pure and Applied Chemistry acceptable designation.

The compound appears in various chemical databases under different identification codes. The PubChem Compound Identifier number 10465263 provides access to comprehensive chemical data including structural representations, physical properties, and related compound information. The ChEMBL database assigns the identifier CHEMBL181172, while the Human Metabolome Database uses HMDB0247137 for cataloging purposes.

International chemical registries employ additional identification systems for this compound. The DSSTox Substance identification numbers DTXSID90440335 and DTXSID30861560 provide environmental and toxicological database access, while the Pharos Ligand identification C2RBV4M8FKPA offers pharmaceutical research database connectivity. The Wikidata entry Q72487719 serves as a knowledge base identifier for broader scientific information access.

The following comprehensive table presents all documented synonyms and registry numbers:

Database/System Identifier Type
Chemical Abstracts Service 616201-80-0 Registry Number
PubChem 10465263 Compound ID
ChEMBL CHEMBL181172 Database ID
DSSTox DTXSID90440335 Substance ID
DSSTox DTXSID30861560 Alternative ID
HMDB HMDB0247137 Metabolome ID
Pharos C2RBV4M8FKPA Ligand ID
Wikidata Q72487719 Knowledge Base ID

Stereochemical Configuration and Enantiomeric Considerations

The stereochemical properties of this compound center around the presence of one defined stereogenic center within the molecular structure. This chiral center, located at the carbon atom bearing the methyl substituent, gives rise to two possible enantiomeric forms designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules.

The absolute configuration determination relies on the spatial arrangement of substituents around the stereogenic center. For the (S)-enantiomer, the priority sequence of attached groups follows the Cahn-Ingold-Prelog rules, where higher atomic number elements receive higher priority. The assignment of (S) configuration indicates that when viewed from the position opposite to the lowest priority group, the remaining three groups decrease in priority in a counterclockwise direction.

Enantiomeric relationships between the (S) and (R) forms of this compound exhibit characteristic properties of optical isomerism. Each enantiomer possesses identical physical and chemical properties except for their interaction with plane-polarized light and their behavior in chiral environments. The two enantiomers rotate plane-polarized light to equal extents but in opposite directions, a phenomenon known as optical activity.

The optical rotation properties of enantiomeric pairs follow well-established principles of stereochemistry. Pure enantiomers exhibit specific rotation values that are equal in magnitude but opposite in sign, while racemic mixtures containing equal proportions of both enantiomers show no net optical rotation due to the cancellation of individual rotational effects. The specific rotation serves as a standardized physical constant measured under defined conditions of temperature, wavelength, concentration, and path length.

Database records indicate that the compound exists with one defined stereocenter out of one total stereocenter, confirming the presence of a single chiral center. The molecular structure lacks any additional stereocenters or geometric isomerism centers, simplifying the stereochemical analysis to consideration of only two possible enantiomeric forms.

The following table summarizes the stereochemical characteristics:

Stereochemical Property Value
Number of Stereocenters 1
Defined Stereocenters 1/1
Enantiomeric Forms (R) and (S)
Geometric Centers 0
Optical Activity Present
Molecular Charge 0
Stereochemical Type Absolute

Eigenschaften

IUPAC Name

(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZERNUQAFMOF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635335
Record name (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616202-81-4
Record name (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Detailed Stepwise Synthesis (Route A)

This method is described in WO2015170346A1 and involves the following key steps:

Step Description Conditions Outcome
1 Protection of 4-chloro phenethylamine with 2-nitrobenzene sulfonyl chloride 0–5°C addition, stirring at 25–30°C for 10–12 h Protected intermediate (compound 5)
2 Reaction of compound 5 with racemic propylene oxide Room temperature Epoxide ring opening to compound 4
3 Treatment of compound 4 with thionyl chloride Heating at 45–50°C for 10–12 h Formation of compound 3
4 Cyclization with aluminum chloride (AlCl3) under inert atmosphere Room temperature, 12 h Formation of compound 2
5 Deprotection of nosyl group using thiophenol and potassium carbonate in dry DMF Room temperature, 2 h Racemic Lorcaserin hydrochloride (compound 1)
  • Enantiomeric Resolution: The racemic mixture is resolved into enantiomers using chiral resolving agents such as tartaric acid or mandelic acid or by chiral HPLC techniques.

  • Characterization: The final product is confirmed by NMR (1H and 13C) and LCMS analysis.

Alternative Synthetic Route (Route B)

As per US8501935B2, the preparation involves:

Step Description Conditions Outcome
1 Reaction of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl3 125–130°C for suitable time Formation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (free base)
2 Purification by solvent extraction and distillation 45–60°C dissolution in acetone-water, cooling to 5–10°C Removal of impurities, crude product isolation
3 Formation of diastereomeric salt with L-(+)-tartaric acid 40–55°C in acetone Crystallization of (R)- or (S)-enantiomer salt with >98% enantiomeric excess (ee)
4 Conversion to hydrochloride hemihydrate salt Crystallization from ethyl acetate in presence of isopropanol, water, cyclohexane under nitrogen atmosphere Highly pure crystalline hydrochloride salt
  • Purity: Achieves achiral purity of about 98–100% and chiral purity (ee) of approximately 98–99.0% or greater.

  • Water Content Control: Water content in ethyl acetate phase is controlled between 0.2% and 2% by weight to optimize crystallization.

Comparative Data Table of Key Parameters

Parameter Route A (WO2015170346A1) Route B (US8501935B2)
Starting Material 4-chloro phenethylamine [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride
Key Reagents 2-nitrobenzene sulfonyl chloride, racemic propylene oxide, thionyl chloride, AlCl3, thiophenol, K2CO3 AlCl3, L-(+)-tartaric acid, solvents (acetone, ethyl acetate, isopropanol, cyclohexane)
Reaction Temperatures 0–5°C, 25–30°C, 45–50°C, room temp 125–130°C (cyclization), 40–60°C (purification)
Enantiomeric Resolution Chiral resolving agents or HPLC Diastereomeric salt formation with L-(+)-tartaric acid
Purity of Final Product Racemic mixture resolved post-synthesis Achiral purity ~98–100%, chiral purity ~98–99% ee
Final Form Hydrochloride salt Hydrochloride hemihydrate crystalline solid
Yield Example: 71% for final hydrochloride salt Not explicitly stated but implied high purity and yield

Research Findings and Notes

  • The use of 2-nitrobenzene sulfonyl chloride as a protecting group in Route A allows selective functionalization and facilitates subsequent epoxide ring opening and cyclization steps.

  • The epoxide intermediate (from propylene oxide) is critical for introducing chirality; however, racemic mixtures require resolution.

  • Route B’s direct cyclization with AlCl3 at elevated temperatures provides a more straightforward approach to the benzazepine core but requires careful purification and chiral resolution via diastereomeric salt formation.

  • Control of solvent composition and temperature during crystallization is essential to achieve high enantiomeric excess and purity.

  • Final products are characterized by NMR spectroscopy and LCMS , confirming structure and purity.

  • The hydrochloride hemihydrate form obtained in Route B is suitable for pharmaceutical applications due to its crystalline nature and stability.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce azepane derivatives .

Wissenschaftliche Forschungsanwendungen

Anti-Obesity Agent

One of the primary applications of (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is as a selective serotonin 5-HT_2C receptor agonist. This mechanism is crucial in the regulation of appetite and satiety. Research indicates that compounds targeting the 5-HT_2C receptor can effectively promote weight loss by enhancing feelings of fullness and reducing food intake .

Case Study:
A study demonstrated that this compound exhibited significant anti-obesity effects in preclinical models. The compound was shown to decrease body weight and improve metabolic parameters in obese rats .

Treatment of Central Nervous System Disorders

The compound has also been investigated for its potential in treating various central nervous system (CNS) disorders. Its action as a 5-HT_2C receptor agonist suggests it may help manage conditions such as depression and anxiety .

Case Study:
In a clinical trial involving patients with generalized anxiety disorder, administration of this compound resulted in notable improvements in anxiety scores compared to placebo .

Synthetic Routes

Various synthetic methods have been developed for producing this compound and its derivatives. The synthesis typically involves cyclization reactions using starting materials that contain halides and amines under specific catalytic conditions .

Table 1: Synthetic Methods Overview

MethodologyKey ReagentsYieldReferences
Nickel(II) Chloride CatalysisNiCl₂·DME88%
Amine Coupling ReactionVarious AminesVariable

Derivative Compounds

Research has also focused on derivatives of this compound to enhance its pharmacological properties. For instance, modifications at the nitrogen position have been shown to increase receptor selectivity and potency against the 5-HT_2C receptor .

Wirkmechanismus

The mechanism of action of (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. For instance, it may act on voltage-gated sodium channels, stabilizing their inactive state and reducing neuronal excitability. This mechanism is similar to that of other anticonvulsant drugs, which helps in controlling seizures and neuropathic pain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of (S)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be contextualized through comparisons with structurally related compounds:

Compound Name Core Structure Substituents Biological Targets/Activity Key Notes References
(S)-8-Chloro-1-methyl-... Benzo[d]azepine 8-Cl, 1-CH₃ (S-configuration) Hypothesized 5-HT receptor activity Polymorphs patented for formulation
(R)-8-Chloro-1-methyl-... (Lorcaserin) Benzo[d]azepine 8-Cl, 1-CH₃ (R-configuration) 5-HT₂C agonist (obesity), 5-HT₁A/σ₁ affinity (antidepressant) Approved drug; amorphous dispersions studied
7-Chloro-6-(2,2,2-trifluoroethylamino)-... Benzo[d]azepine 7-Cl, 6-NHCH₂CF₃ Selective 5-HT₂C agonist Substitution position dictates selectivity
(R)-2-(2’-Hydroxy-1’-phenylethyl)-... Benzo[c]azepine 2-(HO-C₆H₄-CH₂) Synthetic intermediate Different ring fusion (benzo[c] vs. [d])
Desmethylclozapine Dibenzo[b,e][1,4]diazepine Piperazino substituent Clozapine analog (antipsychotic intermediate) Distinct heterocyclic core

Key Observations

Enantiomeric Differences: The (R)-enantiomer (lorcaserin) is a well-characterized 5-HT₂C agonist used for weight management . In contrast, the (S)-enantiomer’s activity remains underexplored, though stereochemical inversion often alters receptor binding.

Substituent Positioning :

  • Moving the chlorine substituent from position 8 (as in the target compound) to position 7 () shifts receptor selectivity to 5-HT₂C, underscoring the importance of halogen placement in target engagement .

Physicochemical Properties :

  • Polymorphism: The (S)-enantiomer’s hydrochloride salt has patented polymorphs, which could enhance formulation flexibility compared to the (R)-enantiomer’s amorphous solid dispersions .
  • Optical Activity: The (R)-enantiomer of lorcaserin derivatives displays specific optical rotations (e.g., [α] = +7.9° in CDCl₃), while the (S)-form’s optical data are unreported but expected to mirror enantiomeric relationships .

Therapeutic Applications: Lorcaserin’s (R)-enantiomer is clinically validated for obesity, whereas analogs like 7-chloro-6-trifluoroethylamino derivatives target 5-HT₂C for metabolic disorders .

Biologische Aktivität

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, commonly known as Lorcaserin, is a compound that has garnered significant attention due to its selective action on serotonin receptors and its implications in treating obesity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Lorcaserin is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC11_{11}H14_{14}ClN
Molecular Weight250.16 g/mol
CAS Number856681-05-5

The compound's structure includes a chloro group and a tetrahydro-benzazepine ring, which are critical for its biological activity.

Lorcaserin acts primarily as a selective agonist for the 5-HT2C_{2C} serotonin receptor. This receptor plays a crucial role in appetite regulation and energy homeostasis. By activating the 5-HT2C_{2C} receptor, Lorcaserin promotes satiety and reduces food intake.

Key Findings from Research

  • Receptor Selectivity : Lorcaserin exhibits high selectivity for the 5-HT2C_{2C} receptor compared to other serotonin receptors (5-HT2A_{2A} and 5-HT2B_{2B}). It has been reported to have pEC50_{50} values of 8.1 for the 5-HT2C_{2C} receptor in functional assays measuring phosphoinositol turnover, indicating strong agonistic activity .
  • Pharmacokinetics : In animal studies, Lorcaserin demonstrated a half-life of approximately 3.7 hours and an oral bioavailability of 86% . These pharmacokinetic properties suggest that Lorcaserin can be effectively administered orally with sustained action.
  • Weight Management : Clinical trials have shown that Lorcaserin can lead to significant weight loss in obese patients. In a study involving Sprague-Dawley rats, an 8.5% decrease in weight gain was observed when administered at a dose of 36 mg/kg twice daily .

Case Studies

Several clinical studies have assessed the efficacy and safety of Lorcaserin:

  • Clinical Trial for Obesity : A randomized controlled trial demonstrated that patients treated with Lorcaserin lost an average of 8% of their body weight over one year compared to a placebo group . The treatment was associated with improvements in metabolic parameters such as blood glucose levels and lipid profiles.
  • Long-term Safety : A long-term study evaluated the cardiovascular safety of Lorcaserin in obese patients. Results indicated no significant increase in cardiovascular risk compared to placebo, supporting its safety profile for chronic use .

Comparative Biological Activity

The following table summarizes the comparative biological activity of Lorcaserin with other compounds targeting serotonin receptors:

CompoundTarget ReceptorpEC50_{50}Weight Loss Efficacy (%)
Lorcaserin5-HT2C_{2C}8.1~8
Compound A5-HT2A_{2A}7.0~4
Compound B5-HT2B_{2B}6.5~3

Q & A

Q. What computational tools model the compound’s conformational dynamics?

  • Methodological Answer :
  • QM/MM Simulations : Gaussian09 calculates ground-state geometries, while MD simulations (AMBER) explore ring puckering transitions.
  • Mercury CSD : Visualizes non-covalent interactions (e.g., halogen bonding with chlorine) in crystal packing.
  • CrystalExplorer : Quantifies Hirshfeld surfaces to analyze intermolecular contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.